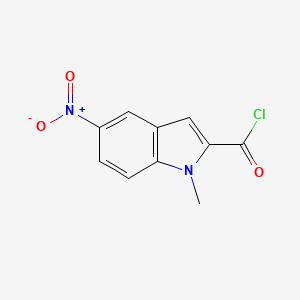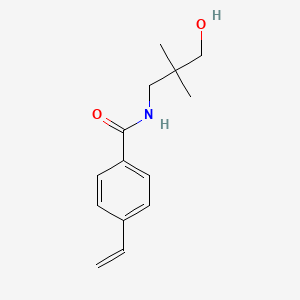
4-Ethenyl-N-(3-hydroxy-2,2-dimethylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethenyl-N-(3-hydroxy-2,2-dimethylpropyl)benzamide is a chemical compound characterized by its unique structure, which includes an ethenyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-N-(3-hydroxy-2,2-dimethylpropyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethenylbenzoic acid and 3-hydroxy-2,2-dimethylpropylamine.
Amide Formation: The carboxylic acid group of 4-ethenylbenzoic acid is activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This intermediate is then reacted with 3-hydroxy-2,2-dimethylpropylamine to form the desired benzamide.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions and may require a catalyst such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
4-Ethenyl-N-(3-hydroxy-2,2-dimethylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
科学研究应用
4-Ethenyl-N-(3-hydroxy-2,2-dimethylpropyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Ethenyl-N-(3-hydroxy-2,2-dimethylpropyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and responses.
相似化合物的比较
Similar Compounds
4-Ethenyl-N-(3-hydroxypropyl)benzamide: Similar structure but lacks the dimethyl groups.
4-Ethenyl-N-(3-hydroxy-2-methylpropyl)benzamide: Similar structure with only one methyl group.
4-Ethenyl-N-(3-hydroxy-2,2-dimethylbutyl)benzamide: Similar structure with an extended alkyl chain.
Uniqueness
4-Ethenyl-N-(3-hydroxy-2,2-dimethylpropyl)benzamide is unique due to the presence of the 3-hydroxy-2,2-dimethylpropyl group, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
113193-99-0 |
|---|---|
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC 名称 |
4-ethenyl-N-(3-hydroxy-2,2-dimethylpropyl)benzamide |
InChI |
InChI=1S/C14H19NO2/c1-4-11-5-7-12(8-6-11)13(17)15-9-14(2,3)10-16/h4-8,16H,1,9-10H2,2-3H3,(H,15,17) |
InChI 键 |
VOQCFRNBOBZGKB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)C=C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)
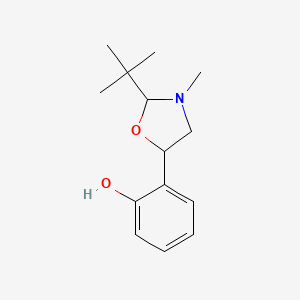
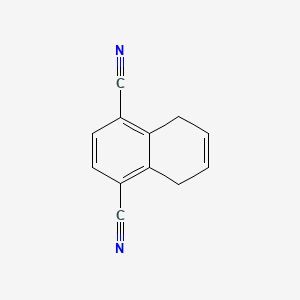
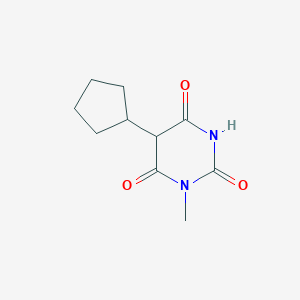

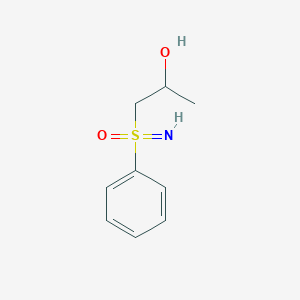


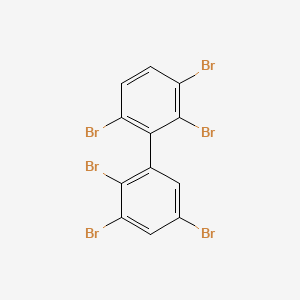
![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
